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A paradigm shift in ultrasensitive protein quantification and drug discovery, the DNA-linked

Inhibitor Antibody Assay (DIANA) offers researchers, scientists, and drug development

professionals a powerful tool for advancing clinical research. This document provides detailed

application notes and protocols based on the DIANA technology, addressing its core principles

and applications in clinical settings.

Contrary to the initial query regarding a "DIANA chamber," the prevalent and clinically relevant

"DIANA" technology is a patented assay platform. This technology is not a physical chamber

for nanoparticle analysis but a sophisticated in vitro assay for highly sensitive detection of

proteins and screening of small molecule inhibitors. Its applications are primarily in clinical

diagnostics and drug discovery, with significant potential for impacting oncology and other

disease areas.

Application Notes
The DIANA assay is a multiwell-plate-based method that combines the specificity of antibody-

based capture with the signal amplification of quantitative polymerase chain reaction (qPCR).

[1][2][3] This innovative approach allows for the detection of minute quantities of target proteins

in complex biological samples like blood serum, urine, and cell lysates.

Core Principles:

The DIANA technology operates on a dual-recognition principle. First, a target protein is

captured by a specific antibody immobilized on a solid surface, typically a microplate well.
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Subsequently, a specially designed detection probe, consisting of a small-molecule inhibitor of

the target protein covalently linked to a DNA reporter molecule, is introduced. This probe binds

to the active site of the captured protein. The amount of bound DNA reporter is then quantified

using qPCR, which provides a highly amplified signal directly proportional to the amount of

target protein.[3][4]

Key Advantages in a Clinical Context:

Ultrasensitive Detection: The DIANA assay can detect target proteins at zeptomolar

concentrations (10⁻²¹ M), surpassing the sensitivity of conventional methods like ELISA by

several orders of magnitude.[5][4] This is particularly valuable for the early detection of

disease biomarkers.

Wide Dynamic Range: The assay exhibits a broad linear range of up to six logs, enabling the

accurate quantification of proteins over a wide concentration spectrum from a single sample.

[1][2][3]

High Selectivity: The dual-recognition mechanism, using both an antibody and an active-site-

specific inhibitor, ensures high selectivity for the target protein, even in complex biological

matrices.[5]

Focus on Active Protein Forms: By utilizing an active-site-binding inhibitor in the detection

probe, the DIANA assay primarily detects the functionally active form of an enzyme, which is

often the more clinically relevant form.[3]

Suitability for Inhibitor Screening: The competitive binding nature of the assay makes it an

excellent platform for high-throughput screening of small molecule inhibitors, a critical step in

drug discovery.[6][1][2]

Clinical Applications:

The DIANA technology is being actively developed for several clinical applications, primarily in

the field of oncology:

Early Cancer Diagnosis: The ultrasensitive detection capabilities of DIANA make it ideal for

identifying cancer biomarkers at very early stages of the disease. The technology has been
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validated for the detection of Prostate-Specific Membrane Antigen (PSMA) and Carbonic

Anhydrase IX (CA-IX), both established cancer markers.[1][2][3]

Liquid Biopsies: DIANA Biotechnologies is exploring the use of this technology for the

detection of somatic mutations in liquid biopsies, which could revolutionize non-invasive

cancer monitoring and treatment selection.[7]

Infectious Disease Diagnostics: The company is also developing PCR-based tests for the

rapid and sensitive detection of pathogens causing sepsis, a life-threatening condition

requiring swift diagnosis.[7]

Drug Development: In the realm of drug discovery, the DIANA platform is being used for the

preclinical development of novel inhibitors, such as those targeting Cyclin-Dependent Kinase

11 (CDK11) in cancer.

While the initial query focused on nanoparticle and extracellular vesicle analysis, the core

DIANA assay technology, in its current described form, is centered on soluble protein detection

and inhibitor screening. However, its high sensitivity could potentially be adapted for the

detection of proteins associated with nanoparticles or extracellular vesicles, though specific

protocols for such applications have not yet been detailed in the available literature.

Quantitative Data Summary
The performance of the DIANA assay has been quantitatively evaluated and compared to

standard methods. The following tables summarize key performance metrics from published

studies.

Table 1: Limit of Detection (LOD) and Dynamic Range of the DIANA Assay for Cancer

Biomarkers
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Target Protein
Limit of
Detection
(LOD)

Linear
Dynamic
Range

Sample Matrix Reference

PSMA
10 zmol (in

buffer)
6 logs

Buffer, Human

Serum
[3]

CA-IX
100 zmol (in

buffer)
6 logs

Buffer, Human

Serum
[3]

Table 2: Comparison of DIANA Assay with Sandwich ELISA for PSMA Detection

Assay
Limit of Detection
(LOD)

Fold Improvement Reference

DIANA 10 zmol >10,000x [3]

Sandwich ELISA 100 amol - [3]

Experimental Protocols
The following are detailed methodologies for the two primary applications of the DIANA
technology: ultrasensitive protein detection and small-molecule inhibitor screening.

Protocol 1: Ultrasensitive Protein Detection using the
DIANA Assay
This protocol describes the steps for quantifying a target protein in a biological sample.

Materials:

96-well microplate coated with a capture antibody specific to the target protein.

Biological sample (e.g., serum, cell lysate) containing the target protein.

Detection Probe: Small-molecule inhibitor of the target protein conjugated to a DNA reporter

molecule.
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Wash Buffer (e.g., PBS with 0.05% Tween-20).

Blocking Buffer (e.g., PBS with 1% BSA).

qPCR master mix, primers, and probe specific for the DNA reporter.

qPCR instrument.

Methodology:

Plate Preparation: If not pre-coated, immobilize the capture antibody on the surface of the

96-well plate according to standard protocols. Wash the wells three times with Wash Buffer.

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well

and incubating for 1 hour at room temperature. Wash the wells three times with Wash Buffer.

Sample Incubation: Add 100 µL of the biological sample (appropriately diluted in Blocking

Buffer) to each well. Incubate for 1-2 hours at room temperature to allow the capture

antibody to bind to the target protein.

Washing: Wash the wells five times with Wash Buffer to remove unbound components.

Detection Probe Incubation: Add 100 µL of the Detection Probe solution (diluted in Blocking

Buffer) to each well. Incubate for 1 hour at room temperature to allow the probe to bind to the

active site of the captured target protein.

Final Washing: Wash the wells extensively (at least five times) with Wash Buffer to remove

any unbound Detection Probe.

qPCR Analysis:

Add 50 µL of qPCR master mix containing primers and a probe specific for the DNA

reporter to each well.

Seal the plate and perform qPCR using a standard thermal cycling protocol.

The quantification cycle (Cq) value is inversely proportional to the amount of target protein

in the sample. A standard curve can be generated using known concentrations of the
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target protein to determine the absolute concentration in the samples.

Protocol 2: High-Throughput Screening of Small-
Molecule Inhibitors using the DIANA Assay
This protocol outlines the procedure for identifying and characterizing inhibitors of a target

enzyme.

Materials:

Same materials as in Protocol 1.

Library of small-molecule compounds to be screened.

Methodology:

Plate Preparation and Blocking: Follow steps 1 and 2 from Protocol 1.

Target Protein Immobilization: Add a known, low concentration of the purified target enzyme

(or a complex sample containing the enzyme, such as cell lysate) to each well and incubate

for 1-2 hours at room temperature. Wash the wells five times with Wash Buffer.

Inhibitor Incubation: Add the small-molecule compounds from the library (typically at a single

concentration for primary screening) to the wells. Include appropriate controls (e.g., no

inhibitor, known inhibitor). Incubate for 30-60 minutes at room temperature.

Competitive Binding with Detection Probe: Without washing, add the Detection Probe to

each well at a concentration close to its dissociation constant (Kd) for the target enzyme.

Incubate for 1 hour at room temperature. The test compounds will compete with the

Detection Probe for binding to the active site of the target enzyme.

Washing: Wash the wells extensively (at least five times) with Wash Buffer to remove

unbound probe and inhibitors.

qPCR Analysis: Follow step 7 from Protocol 1. A decrease in the qPCR signal (i.e., a higher

Cq value) compared to the no-inhibitor control indicates that the test compound has inhibited

the binding of the Detection Probe and is a potential inhibitor of the target enzyme. The
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inhibition constant (Ki) can be determined from a single inhibitor concentration due to the

wide dynamic range of the assay.[1][2]

Visualizations
The following diagrams illustrate the workflow and principles of the DIANA technology.
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2. Sample Incubation
(Target Protein Capture)

Add Sample

3. Washing

4. Detection Probe Incubation

Add Detection Probe

5. Final Washing

6. qPCR Amplification & Detection

Add qPCR Mix

Click to download full resolution via product page

DIANA Protein Detection Workflow
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Principle of DIANA Inhibitor Screening

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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